

DSPE-PEG-COOH MW 2000 solubility problems and solutions.

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Compound of Interest

Compound Name: DSPE-PEG-COOH, MW 2000

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DSPE-PEG-COOH MW 2000 Technical Support Center

Welcome to the technical support center for DSPE-PEG-COOH MW 2000. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with this amphiphilic polymer. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-COOH MW 2000 and what are its common applications?

DSPE-PEG-COOH MW 2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]) is a phospholipid-polyethylene glycol conjugate. It possesses a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) tail and a hydrophilic PEG (polyethylene glycol) chain with a terminal carboxylic acid group.^{[1][2]} This amphiphilic nature allows it to self-assemble in aqueous solutions, forming structures like micelles and liposomes.^[2] Its primary applications are in drug delivery systems, where it is used to:

- Improve drug solubility: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs.

- Prolong circulation time: The PEG chain provides a "stealth" characteristic, helping nanoparticles evade the immune system.[3]
- Enable targeted drug delivery: The terminal carboxylic acid group allows for the conjugation of targeting ligands such as antibodies, peptides, or other molecules to direct the nanoparticles to specific cells or tissues.[1][4]

Q2: What are the recommended storage and handling conditions for DSPE-PEG-COOH MW 2000?

To ensure its stability, DSPE-PEG-COOH MW 2000 should be stored as a solid under dry conditions at -20°C.[5] It is advisable to prepare solutions fresh before use and to avoid repeated freeze-thaw cycles.[5] The compound can be sensitive to factors like temperature and pH, which can lead to degradation.[6]

Q3: What is the critical micelle concentration (CMC) of DSPE-PEG-COOH MW 2000?

The critical micelle concentration (CMC) is the concentration at which the polymer begins to self-assemble into micelles. For DSPE-PEG 2000, the CMC is in the micromolar range, although the exact value can be influenced by the solvent and buffer conditions.[7][8] One study reported the CMC of DSPE-PEG 2000 to be between 0.5-1 mM.[7] The low CMC indicates good micelle stability even upon dilution.

Q4: Can DSPE-PEG-COOH MW 2000 undergo hydrolysis?

Yes, the ester bonds in the DSPE portion of the molecule are susceptible to acid- or base-catalyzed hydrolysis.[9][10] This degradation can generate lysolipids and fatty acids, which can impact the stability and performance of your formulation.[10] It is crucial to control the pH of your solutions and store the material under appropriate conditions to minimize hydrolysis.[9] Using buffered aqueous solutions at a neutral pH is recommended over unbuffered water, especially when heating.[9]

Solubility Data

The solubility of DSPE-PEG-COOH MW 2000 can vary depending on the solvent, temperature, and the specific batch of the material. Below is a summary of reported solubility data. Note the

conflicting reports on DMSO solubility, which may be due to differences in the specific product, water content in the DMSO, or experimental conditions.

Solvent	Reported Solubility	Reference(s)
Hot Water	>10 mg/mL	[5]
Chloroform	>10 mg/mL	[5]
Chloroform:Methanol (85:15)	5 mg/mL	[4]
Dimethylformamide (DMF)	>10 mg/mL	[5]
Dimethyl sulfoxide (DMSO)	Soluble / Insoluble	[4]
Ethanol	5 mg/mL (sparingly soluble)	[4]

Troubleshooting Guide

This guide addresses common problems encountered when working with DSPE-PEG-COOH MW 2000.

Problem 1: The DSPE-PEG-COOH MW 2000 powder is not dissolving in my aqueous buffer.

- Visual Observation: The solution appears cloudy, hazy, or contains visible particulates.

Caption: Troubleshooting workflow for dissolving DSPE-PEG-COOH.

Problem 2: My nanoparticle formulation is showing aggregation over time.

- Visual Observation: The solution becomes cloudy or precipitates after preparation or during storage.
- DLS Measurement: An increase in particle size and polydispersity index (PDI) is observed.

Caption: Troubleshooting guide for nanoparticle aggregation.

Experimental Protocols

Protocol 1: Dissolution of DSPE-PEG-COOH MW 2000 in Aqueous Buffer

This protocol describes a standard method for dissolving DSPE-PEG-COOH MW 2000 in an aqueous buffer to form a clear solution, often resulting in micelle formation above the CMC.

Materials:

- DSPE-PEG-COOH MW 2000 powder
- Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)
- Sterile, sealed glass vial
- Water bath or heating block
- Bath sonicator
- Vortex mixer

Procedure:

- Weighing: Accurately weigh the desired amount of DSPE-PEG-COOH MW 2000 powder in a clean, sterile glass vial.
- Hydration: Add the appropriate volume of the pre-warmed aqueous buffer (e.g., 60-70°C) to the vial.
- Heating and Mixing:
 - Place the sealed vial in a water bath or on a heating block set to 60-70°C.
 - Incubate for at least 30-60 minutes.[\[11\]](#)
 - During incubation, intermittently mix the solution by gentle vortexing.
- Sonication (Optional): If the solution is not completely clear, place the vial in a bath sonicator for 5-15 minutes, maintaining the elevated temperature.
- Equilibration: Allow the solution to cool down to room temperature. A clear solution should be obtained.

- Filtration: For sterile applications or to remove any potential aggregates, filter the solution through a 0.22 μm syringe filter.[\[12\]](#)

Protocol 2: Preparation of DSPE-PEG-COOH Containing Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes incorporating DSPE-PEG-COOH using the common thin-film hydration method.[\[13\]](#)

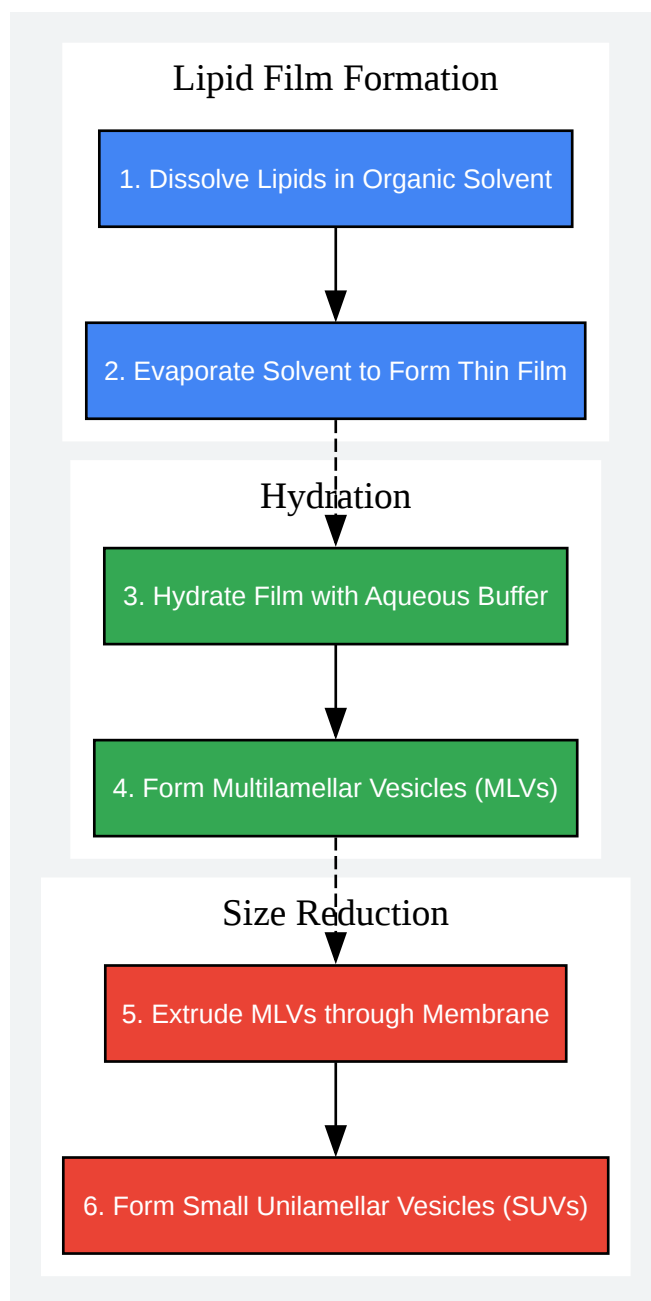
Materials:

- Primary phospholipid (e.g., DSPC, DPPC)
- Cholesterol
- DSPE-PEG-COOH MW 2000
- Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
- Round-bottom flask
- Rotary evaporator
- Aqueous hydration buffer (e.g., PBS pH 7.4)
- Liposome extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

- Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-COOH MW 2000 in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-COOH).[\[13\]](#)
- Film Formation:
 - Attach the flask to a rotary evaporator.
 - Evaporate the solvent under reduced pressure. The water bath temperature should be above the phase transition temperature of the lipids.

- Continue to dry the thin lipid film under high vacuum for at least 1-2 hours to remove residual solvent.
- Hydration:
 - Add the aqueous hydration buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the lipid film.
 - Agitate the flask (e.g., by hand or vortexing) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the lipid phase transition temperature.
 - Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).[\[14\]](#)
 - The resulting suspension should be translucent.



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Caption: Experimental workflow for liposome preparation.

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